3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO2 It is a derivative of phenethylamine, featuring a methoxy group on the aromatic ring and a hydroxyl group on the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxyphenylacetone with 3-aminopropanol. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-one
Reduction: this compound with a reduced aromatic ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, modulating their activity. The compound can also inhibit certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-{[1-(3-Methoxyphenyl)ethyl]amino}butan-1-ol: Similar structure but with an additional carbon in the propanol chain.
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol: Similar structure but with the methoxy group in the para position.
Uniqueness
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is unique due to the specific positioning of the methoxy group and the hydroxyl group, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[1-(3-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13-7-4-8-14)11-5-3-6-12(9-11)15-2/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3 |
InChI Key |
VBPQRSDVSWPRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCO |
Origin of Product |
United States |
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